N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide
Description
The target compound features a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group, a 4-fluorobenzyl substituent at position 3, and a 2-(2-methoxyphenyl)acetamide moiety attached via an ylidene linkage.
Properties
Molecular Formula |
C21H21FN2O4S2 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21FN2O4S2/c1-28-18-5-3-2-4-15(18)10-20(25)23-21-24(11-14-6-8-16(22)9-7-14)17-12-30(26,27)13-19(17)29-21/h2-9,17,19H,10-13H2,1H3 |
InChI Key |
VCPBGZRPZCENNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide is a complex organic compound notable for its unique structural features that include a thiazole ring and a fluorobenzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.
- Molecular Formula : C20H19FN2O4S2
- Molecular Weight : 434.5 g/mol
- IUPAC Name : N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(2-methoxyphenyl)acetamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole and acetamide moieties are known to participate in various biochemical pathways, potentially affecting enzyme activity and receptor interactions.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for receptors related to neurological functions.
Case Studies and Research Findings:
- Neuroprotective Effects : A study involving structurally similar compounds demonstrated neuroprotective activities in models of epilepsy, suggesting that this compound could exhibit similar properties by modulating neurotransmitter levels and reducing oxidative stress .
- Anticancer Activity : Compounds containing thiazole rings have been reported to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Investigations into derivatives have shown promise in targeting cancer cells while sparing normal cells .
Biological Activity Table
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in the Tetrahydrothienothiazole Family
N-[(2E)-3-(2,4-Difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide ()
- Core Structure: Identical tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide.
- Substituents :
- At position 3 : 2,4-Difluorophenyl (vs. 4-fluorobenzyl in the target compound).
- Acetamide group : 4-Fluorophenyl (vs. 2-methoxyphenyl).
- Implications: The difluorophenyl group may enhance lipophilicity and metabolic resistance compared to the mono-fluorinated benzyl group. The 4-fluorophenyl acetamide lacks the methoxy group, reducing electron-donating effects and possibly altering binding affinity .
N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide ()
- Core Structure: Thiazolidinone (vs. tetrahydrothienothiazole).
- Substituents :
- At position 5 : 4-Methoxyphenylmethylidene (similar methoxy group as the target compound).
- Acetamide group : 2-Hydroxyphenyl (polar vs. 2-methoxyphenyl).
- The thiazolidinone core may confer distinct conformational flexibility compared to the bicyclic system of the target compound .
Analogues with Heterocyclic Cores
2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine ()
- Core Structure: 1,3,4-Thiadiazole (vs. tetrahydrothienothiazole).
- Substituents :
- Fluorinated and methoxy-substituted benzylidene groups.
- Implications: Thiadiazoles are known for broad-spectrum biological activities (e.g., insecticidal, fungicidal). The absence of a sulfone group may reduce oxidative stability compared to the target compound .
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ()
- Core Structure : Thiadiazole-isoxazole hybrid.
- Substituents : Phenyl and benzamide groups.
- Lower molecular weight (348.39 g/mol vs. ~450–500 g/mol for the target compound) may improve bioavailability .
Anti-Exudative Acetamide Derivatives ()
- Structure: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides.
- Activity : Tested against diclofenac sodium (8 mg/kg) at 10 mg/kg, showing comparable anti-inflammatory effects.
- Implications : The target compound’s acetamide group and fluorinated aromatic system may similarly target cyclooxygenase or leukotriene pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
